1-methyl-1H-pyrazole-3,4-diamine
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Overview
Description
1-Methyl-1H-pyrazole-3,4-diamine is a heterocyclic compound with the molecular formula C4H8N4. This compound is characterized by a pyrazole ring substituted with a methyl group at the 1-position and amino groups at the 3- and 4-positions. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrazole-3,4-diamine can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds. For instance, the reaction of 3,4-diaminopyrazole with methyl iodide can yield this compound . Another method involves the use of N-isocyanoiminotriphenylphosphorane as a building block in a [3+2] cycloaddition reaction with terminal alkynes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial in these processes to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to replace specific functional groups on the pyrazole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
1-Methyl-1H-pyrazole-3,4-diamine is widely used in scientific research due to its versatile chemical properties.
Chemistry: In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds. It is also used in the development of new catalysts and ligands for various chemical reactions .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It has been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its unique properties make it a valuable intermediate in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of 1-methyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects .
Comparison with Similar Compounds
- 1-Ethyl-3-methyl-1H-pyrazol-4-amine
- 1,3-Dimethyl-1H-pyrazol-4-ylamine
- 5-Methyl-1H-pyrazol-4-amine
Uniqueness: 1-Methyl-1H-pyrazole-3,4-diamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction profiles with molecular targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C4H8N4 |
---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
1-methylpyrazole-3,4-diamine |
InChI |
InChI=1S/C4H8N4/c1-8-2-3(5)4(6)7-8/h2H,5H2,1H3,(H2,6,7) |
InChI Key |
LOQVLQHJQFWANA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)N)N |
Origin of Product |
United States |
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